molecular formula C19H15NO6 B2803478 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 431980-27-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2803478
CAS No.: 431980-27-7
M. Wt: 353.33
InChI Key: LSCOSQAEBYCPMT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a benzodioxole moiety linked via a methylene group to the carboxamide functionality of a 6-methoxy-2-oxo-2H-chromene scaffold. Its synthesis typically involves coupling a chromene-3-carboxylic acid chloride with a benzodioxole-substituted amine under Schotten-Baumann conditions, as demonstrated in studies involving analogous compounds . The compound has been investigated for its bioactivity in plant models, particularly in modulating root growth in Arabidopsis thaliana and Oryza sativa (rice) via auxin-like signaling pathways .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-23-13-3-5-15-12(7-13)8-14(19(22)26-15)18(21)20-9-11-2-4-16-17(6-11)25-10-24-16/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCOSQAEBYCPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetone, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. It interacts with cellular proteins and enzymes, disrupting their normal functions and leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide)

  • Core Structure : Benzodioxole linked to a thioacetamide group.
  • Synthesis : Reacts 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride to form an acid chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine .
  • Bioactivity : Exhibits dose-dependent inhibition of primary root growth in A. thaliana at 0.1 µM, comparable to the auxin analog NAA (1-naphthaleneacetic acid) .
  • Key Data : Melting point (55.2–55.5°C), HRMS [M+Na]+: 338.0825, distinct NMR shifts (δ 8.37 ppm for amide proton) .

Spirocyclic Oxetanes (e.g., 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane)

  • Core Structure : Benzodioxole fused to a spirocyclic oxetane-azabicyclo framework.
  • Synthesis : Involves multi-step cyclization, including mesylation of hydroxyl intermediates and subsequent amine coupling .
  • Key Data : Purity (97.5% via HPLC), NMR signals (δ 6.73 ppm for benzodioxole protons), and high thermal stability due to rigid spirocyclic architecture .

Chromene-Based Analogues

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives (e.g., 5a–i, 6a–g)

  • Core Structure : Extended chromene system (benzo[f]chromene) with a ketone at position 3.
  • Synthesis : Utilizes Meldrum’s acid and SOCl2-mediated activation, followed by amide/ester formation .
  • Key Differences : Broader aromatic conjugation compared to the target compound, leading to altered electronic properties and solubility .

Bioactivity Comparisons

Compound Bioactivity Model Key Findings Reference
Target Compound A. thaliana root growth Induces lateral root formation at 0.1 µM; acts via TIR1/AFB auxin receptors
K-16 A. thaliana root growth Inhibits primary root elongation at 0.1 µM; synergizes with auxin pathways
3-Oxo-benzo[f]chromene derivatives Not reported Primarily explored for synthetic accessibility rather than bioactivity

Data Tables

Table 2: Physical and Spectroscopic Data

Compound Melting Point (°C) HRMS ([M+Na]+) Distinct NMR Signals (δ, ppm)
Target Compound Not reported Not available Expected: ~8.3 (amide), ~6.7 (benzodioxole)
K-16 55.2–55.5 338.0825 8.37 (s, 1H, NH), 5.96 (s, 2H, OCH2O)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane Not reported 297.1312 6.73 (d, J = 1.6 Hz, benzodioxole)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical parameters for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide?

  • Methodology :

  • Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole derivatives with chromene-carboxamide precursors. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
  • Chromene ring construction : Cyclization via acid-catalyzed condensation (e.g., H₂SO₄ or PPA) at controlled temperatures (60–80°C) .
  • Critical parameters :
  • Temperature control (±2°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of key groups:
  • Benzo[d][1,3]dioxole methylene protons (δ 4.8–5.2 ppm, singlet).
  • Chromene C=O resonance (δ 165–170 ppm) .
  • IR spectroscopy : Identify absorption bands for C=O (1650–1700 cm⁻¹), aromatic C-O (1250 cm⁻¹), and methoxy groups (2830–2950 cm⁻¹) .
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodology :

  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assay using ELISA to quantify prostaglandin E₂ suppression .
  • Enzyme inhibition : Fluorogenic assays for proteasome or kinase targets (e.g., immunoproteasome β5i subunit) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for the benzo[d][1,3]dioxole and chromene moieties in modulating biological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen) or substituted benzo[d][1,3]dioxole rings.
  • Biological testing : Compare IC₅₀ values across analogs to identify critical substituents. For example:
  • Methoxy at C6 of chromene enhances solubility but may reduce binding affinity .
  • Electron-withdrawing groups on benzo[d][1,3]dioxole improve metabolic stability .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., endothelin-A receptor) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across labs.
  • Purity verification : Re-analyze conflicting batches via LC-MS to rule out impurities (>98% purity required) .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement (e.g., immunoproteasome β5i subunit) .

Q. What in vitro models are suitable for studying its mechanism of action, particularly enzyme inhibition or receptor antagonism?

  • Methodology :

  • Enzyme inhibition :
  • Immunoproteasome inhibition : Use purified 20S proteasome complexes and fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure β5i activity .
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays (KINOMEscan) .
  • Receptor antagonism :
  • Radioligand binding assays (e.g., [³H]-endothelin-1 displacement) to assess affinity for endothelin-A receptors .
  • Calcium flux assays (FLIPR) in HEK293 cells expressing recombinant receptors .

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